REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([Br:8])=[C:6]([CH3:9])[C:5]([Br:10])=[CH:4][N:3]=1.OO.[OH2:13].[OH-:14].[Na+]>S(=O)(=O)(O)O>[N+:1]([C:2]1[C:7]([Br:8])=[C:6]([CH3:9])[C:5]([Br:10])=[CH:4][N:3]=1)([O-:14])=[O:13] |f:3.4|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=C1Br)C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
505
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for an additional 48 hrs
|
Duration
|
48 h
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 20-25° C
|
Type
|
EXTRACTION
|
Details
|
The product was extracted
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography(2% MeOH/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=NC=C(C(=C1Br)C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.94 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |